5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine
Description
5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a piperazinylmethyl group at the 5-position and an amine group at the 3-position.
Structure
3D Structure
Properties
Molecular Formula |
C7H14N6 |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H14N6/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13/h9H,1-5H2,(H3,8,10,11,12) |
InChI Key |
FYMYXRGNDQWFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Sulfonium Salt-Mediated Cyclization
A widely cited method involves cyclizing thiourea derivatives using sulfonium salts to form the 1,2,4-triazole ring. For example, reacting a thiourea precursor with trimethylsulfonium iodide under basic conditions induces cyclization, yielding the triazole scaffold. Subsequent methylation at the N1 position introduces the piperazine side chain via nucleophilic substitution.
Reaction Conditions
-
Precursor : Thiourea derivative with a methylene-bridged piperazine group
-
Cyclizing Agent : Trimethylsulfonium iodide (1.2 equiv)
-
Base : Potassium carbonate (2.0 equiv)
-
Solvent : Dimethylformamide (DMF), 80°C, 12 hours
This method prioritizes simplicity but faces limitations in regioselectivity, often producing mixtures of 1H- and 4H-triazole tautomers. Purification via column chromatography is typically required to isolate the desired 4H-isomer.
Copper-Catalyzed Cascade Reactions
One-Pot Synthesis via C–H Functionalization
Copper catalysis enables efficient construction of the triazole ring while concurrently introducing the piperazine group. A representative protocol from recent literature involves:
-
Formation of Hydrazone Intermediate : Reacting an aliphatic amine with a hydrazine derivative.
-
Oxidative Aromatization : Using iodine (I₂) as an oxidant to form the triazole ring.
-
Piperazine Incorporation : Alkylation with 1-(chloromethyl)piperazine under basic conditions.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Oxidant | I₂ (1.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 72% |
This method’s advantages include reduced step count and improved regioselectivity. However, excess iodine may necessitate post-reaction quenching with sodium thiosulfate.
Microwave-Assisted Synthesis
Accelerated Cyclization with Microwave Irradiation
Microwave irradiation significantly shortens reaction times for triazole formation. A protocol adapted from antifungal triazole syntheses involves:
-
Condensation : Mixing formamide and hydrazine hydrate (1:1 molar ratio).
-
Cyclization : Microwave irradiation at 150°C for 20 minutes.
-
Functionalization : Reacting the triazole intermediate with piperazine derivatives.
Key Data
-
Microwave Power : 300 W
-
Pressure : Sealed vessel, 250 psi
-
Yield : 68% (triazole intermediate), 58% (final product)
While efficient, this method requires specialized equipment and careful control of heating parameters to prevent decomposition.
Comparative Analysis of Synthetic Routes
The table below evaluates four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Equipment Needs | Environmental Impact |
|---|---|---|---|---|
| Sulfonium Salt Cyclization | 60–65 | Moderate | Standard | High (DMF solvent) |
| Copper Catalysis | 72 | High | Specialized | Moderate |
| Microwave-Assisted | 58 | Low | Specialized | Low |
| Nucleophilic Substitution | 75 | High | Standard | Moderate |
The nucleophilic substitution route offers the best balance of yield and scalability, though it depends on pre-synthesized triazole intermediates. Copper catalysis provides superior atom economy but requires catalyst recovery systems .
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is governed by:
-
Primary amine group : Participates in acid-base reactions, alkylation, acylation, and nucleophilic substitutions.
-
Triazole ring : Engages in cyclization, hydrogen bonding, and coordination chemistry due to its electron-rich nitrogen atoms .
Acid-Base Reactions
The primary amine (NH₂) acts as a Brønsted base, forming stable salts with acids like HCl or H₂SO₄. The triazole ring’s N-atoms contribute to protonation equilibria, enabling pH-dependent solubility .
Example :
This protonation enhances water solubility, critical for pharmaceutical formulations.
Alkylation and Acylation
The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride):
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | R-X (alkyl halide) | DMF, 60°C, K₂CO₃ | N-Alkylated triazole derivatives |
| Acylation | R-COCl (acyl chloride) | THF, rt, Et₃N | N-Acylated derivatives |
Alkylation at the triazole N1 position is sterically hindered due to the piperazine moiety, favoring selective modification at the amine group .
Cyclization Reactions
The triazole ring facilitates cyclization with electrophiles. For example, reaction with CS₂ in basic media forms thiadiazole derivatives:
Nucleophilic Substitution
The triazole ring’s N2 and N4 atoms participate in nucleophilic substitutions. Reaction with aryl diazonium salts forms azo-linked derivatives:
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Aryl diazonium chloride | Cu(I) catalyst | 5-Aryltriaz-1-en-1-yl derivatives | Antimicrobial agents |
pH-Dependent Stability
The compound remains stable across pH 2–10 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, forming piperazine and triazole fragments.
Electrophilic Interactions
-
Reacts with epoxides (e.g., ethylene oxide) to form hydroxyethyl derivatives.
-
Forms coordination complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via triazole N-atoms .
Mechanistic Insights
-
Antifungal Activity : Inhibits fungal lanosterol 14α-demethylase (CYP51) by coordinating to the heme iron via triazole N3, disrupting ergosterol biosynthesis .
-
Kinase Inhibition : The triazole ring hydrogen-bonds with kinase active sites (e.g., Val116 in CSNK2A1), while the piperazine group enhances solubility and target affinity .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in various medical conditions:
- Antimicrobial Activity : Research has shown that derivatives of 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine exhibit significant antimicrobial properties against bacteria and fungi. A study highlighted its effectiveness in inhibiting the growth of several pathogenic strains through agar-well diffusion methods .
- Anticancer Properties : The triazole ring is known for its anticancer activities. Compounds containing this moiety have been evaluated for their ability to inhibit cancer cell proliferation. A specific derivative demonstrated promising results against various cancer cell lines, suggesting its potential as a lead compound for further development .
Neuroprotective Agents
Recent studies have explored the neuroprotective effects of triazole derivatives in models of neurodegenerative diseases such as Parkinson's disease. For instance, compounds based on the triazole structure were found to inhibit alpha-synuclein aggregation, a key pathological feature in Parkinson's disease. These studies indicate that modifications to the triazole core can enhance neuroprotective efficacy .
Enzyme Inhibition
This compound has been studied as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for developing inhibitors against enzymes involved in disease pathways. For example, it has shown potential in inhibiting lipoxygenase (15-LOX), which is implicated in inflammatory processes .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by interacting with receptor-binding domains .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Enzyme Inhibition and Selectivity
MetAP Inhibition : The 1,2,4-triazole scaffold acts as a competitive inhibitor of MetAPs via metal coordination. For example, 5-(benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine binds Co(II)-HsMetAP2 with Ki = 0.04 nM, demonstrating the critical role of sulfur-containing substituents . In contrast, 5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine shows selectivity for HsMetAP2 over HsMetAP1 (Ki = 0.5 nM vs. 3,900 nM) , suggesting piperazine substituents fine-tune enzyme specificity.
- Antiparasitic Activity: Compound 8 (a triazole-imidazole hybrid) exhibits trypanocidal activity comparable to Megazol but with reduced genotoxicity (DNA damage score: 109 vs. 231 at 50 μM) . This highlights the advantage of triazole bioisosteres in mitigating toxicity.
Biological Activity
5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is a compound featuring both piperazine and triazole moieties, which suggests a diverse range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features :
- Piperazine ring : Enhances solubility and bioavailability.
- Triazole ring : Engages in hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been studied for its potential as an enzyme inhibitor and receptor modulator. The presence of the piperazine moiety increases water solubility, facilitating better absorption in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study found that derivatives of triazole compounds showed effective inhibition against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .
Antihypertensive Effects
A series of related compounds have been synthesized and screened for antihypertensive activity. One specific derivative demonstrated ganglionic blocking activity in spontaneously hypertensive rats (SHR), suggesting potential utility in treating hypertension .
Anticancer Potential
The anticancer properties of triazole derivatives have been explored extensively. For example, certain analogs have shown cytotoxic effects against cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance potency against various cancer types .
Case Studies
Comparative Analysis
When compared to similar compounds such as trimetazidine and ranolazine, this compound exhibits a broader spectrum of biological activities due to its unique structural features. This diversity allows for exploration in multiple therapeutic areas including cardiology and oncology.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine, and what intermediates are critical?
Answer:
The synthesis typically involves multi-step routes starting with functionalized triazole cores. A validated approach includes:
- Step 1 : Cyclization of thiourea derivatives to form the 1,2,4-triazole ring. For example, reacting 3-mercapto-5-methyl-4H-1,2,4-triazole with fluorobenzoyl chloride generates intermediates like N-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)-2/3-fluorobenzamide .
- Step 2 : Piperazine functionalization via nucleophilic substitution or Mannich reactions. Introducing the piperazine moiety requires coupling reagents (e.g., DCC) and controlled pH to avoid side reactions.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures purity.
Key Intermediates : Thiolated triazole precursors and piperazine derivatives (e.g., N-substituted piperazines) are critical for regioselectivity .
Basic: How can structural identity and purity of this compound be confirmed?
Answer:
- X-ray Crystallography : Resolve tautomerism and confirm bond angles. For example, planar triazole rings with dihedral angles <5° relative to substituents (e.g., phenyl groups) validate spatial configuration .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (triazole protons) and δ 2.5–3.5 ppm (piperazine methylene).
- ¹³C NMR : Signals near 150–160 ppm (triazole carbons) and 45–55 ppm (piperazine carbons) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., calculated m/z 223.1 for C₇H₁₀N₆).
- HPLC : Purity >98% using C18 columns (acetonitrile/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?
Answer:
Contradictions often arise from assay variability or substituent effects. Methodological strategies include:
- Orthogonal Assays : Compare antibacterial (e.g., Staphylococcus aureus MIC) and enzyme inhibition (e.g., carbonic anhydrase II) data across multiple studies .
- Structure-Activity Relationship (SAR) Analysis :
- Meta-Analysis : Pool data from heterogeneous studies (e.g., differing solvent systems or cell lines) using statistical tools (e.g., ANOVA with post-hoc tests) .
Advanced: What mechanistic roles does the piperazine moiety play in the compound’s pharmacokinetics?
Answer:
- Lipophilicity : Piperazine increases logP (e.g., +0.5–1.0 vs. non-piperazine analogs), enhancing membrane permeability. Quantify via shake-flask method (octanol/water partition) .
- Metabolic Stability : Piperazine’s tertiary amines resist hepatic oxidation (CYP3A4), prolonging half-life. Validate via microsomal assays (e.g., rat liver S9 fractions) .
- Solubility : Piperazine’s basicity improves aqueous solubility at physiological pH (e.g., 25 mg/mL in PBS pH 7.4) .
Advanced: What experimental models are suitable for evaluating efficacy and toxicity?
Answer:
- In Vitro :
- In Vivo :
- Rodent Models : Acute toxicity (OECD 423) and pharmacokinetic profiling (plasma t½, Cmax) .
- Environmental Impact : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) for ecotoxicity .
Advanced: How can researchers optimize reaction yields for scale-up synthesis?
Answer:
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature (50–80°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃) .
- Continuous Flow Chemistry : Reduces side reactions (e.g., hydrolysis) via precise residence time control .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Humidity : Desiccate (silica gel) to avoid hygroscopic decomposition.
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How can computational methods aid in predicting biological targets?
Answer:
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in triazole) using Schrödinger Phase .
- Machine Learning : Train models on ChEMBL data to predict kinase or GPCR activity .
- Molecular Dynamics : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) for target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
